オフィオポゴニンD

概要

説明

- OP-Dは、その潜在的な健康上の利点と多岐にわたる薬理学的活性のために注目を集めています。

オフィオポゴニンD: は、の塊茎から単離されたC27ステロイド配糖体です。この草本植物は、伝統的に中国医学で使用されており、東アジアでは観賞植物としても人気があります。

科学的研究の応用

Anti-Inflammatory: OP-D has demonstrated potent anti-inflammatory effects, making it relevant in treating inflammatory conditions.

Anti-Cancer: Research suggests that OP-D inhibits cancer cell growth and induces apoptosis.

Cardiovascular Protection: OP-D shows cardioprotective effects, potentially benefiting heart health.

Bone Protection: OP-D may play a role in bone health and osteoprotection.

Immunomodulation: OP-D modulates immune responses.

Anti-NAFLD: Non-alcoholic fatty liver disease (NAFLD) may be influenced by OP-D.

作用機序

標的: OP-Dは、CYP2J2などの酵素やPPARαなどの転写因子など、さまざまな分子標的に作用します。

類似の化合物との比較

独自の特性: OP-Dの独自性は、その特定の構造と多様な効果にあります。

類似の化合物: 、オフィオポゴン-B (OP-B)やリリオペシド-B (LP-B)などの他の化合物とは、グリコシル化パターンや生物活性においていくつかの類似点がありますが、異なります。

! OP-Dのさまざまな組織における主な役割

生化学分析

Biochemical Properties

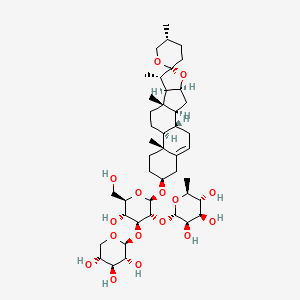

OP-D is identified as a white crystalline powder with a molecular formula of C44H70O16, and a molecular weight of 855.07 . It is soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO), and features eight OH groups and six CH3 groups .

Cellular Effects

OP-D has been found to possess numerous pharmacological activities, including bone protection, cardiovascular protection, immune regulation, anti-cancer, anti-atherosclerosis, anti-inflammatory, and anti-NAFLD . It has been shown to inhibit cell proliferation, promote cytotoxicity, induce apoptosis, and increase caspase‑3/9 activity in human laryngocarcinoma cells .

Molecular Mechanism

OP-D exhibits substantial suppressive activity on STAT3 signaling. This effect is mediated via oxidative stress phenomena caused by disturbance in GSH/GSSG ratio. In addition, OP-D induces apoptosis, activates caspase-mediated apoptotic cascade, and decreases expression of various oncogenic genes .

Dosage Effects in Animal Models

In animal models, OP-D has demonstrated cardioprotective effects on myocardial ischemia-reperfusion (MI/R) injury . It also significantly reduced NSCLC tumor growth in preclinical mouse models

Metabolic Pathways

OP-D has been found to reduce atherosclerosis by blocking mTOR phosphorylation and targeting lipid metabolism pathways regulated by SREBP1 and SCD1 . It also plays a role in glycerophospholipid metabolism, ether lipid metabolism, and glutathione metabolism .

Transport and Distribution

OP-D has been found to improve metabolic stability by lowering intrinsic clearance and dramatically inhibiting the transport of cryptotanshinone through a reduced efflux rate

Subcellular Localization

OP-D has been found to inhibit the translocation of NF‑κBp65 from the cytoplasm to the nucleus in mouse lung epithelial cells . The molecular docking simulations showed that OP-D had a high affinity with the REL-homology domain of NF‑κB-p65 that affected its translocation to the nucleus .

準備方法

合成経路: OP-Dは、の塊茎からの抽出によって得られます。 OP-Dの合成経路は、広く文書化されていません。

工業生産: 現在、OP-Dの大規模な工業生産方法に関する情報は限られています。ほとんどの研究は、天然源からの単離に焦点を当てています。

化学反応の分析

反応性: OP-Dは、酸化、還元、置換などのさまざまな反応を起こします。 特定の条件と試薬は、広範に研究されていません。

主要な生成物: これらの反応中に生成される主な生成物は、OP-Dの誘導体であり、異なる生物活性を持つ可能性があります。

科学研究の応用

抗炎症作用: OP-Dは強力な抗炎症作用を示し、炎症性疾患の治療に関連しています。

抗がん作用: 研究によると、OP-Dはがん細胞の増殖を阻害し、アポトーシスを誘導します。

心臓血管保護作用: OP-Dは心臓保護効果を示し、心臓の健康に役立つ可能性があります。

骨保護作用: OP-Dは、骨の健康と骨保護に役割を果たす可能性があります。

免疫調節: OP-Dは、免疫応答を調節します。

非アルコール性脂肪性肝疾患 (NAFLD)に対する効果: 非アルコール性脂肪性肝疾患 (NAFLD)は、OP-Dの影響を受ける可能性があります.

類似化合物との比較

Unique Features: OP-D’s uniqueness lies in its specific structure and diverse effects.

Similar Compounds: Other compounds from , such as Ophiopogon-B (OP-B) and Liriopesides-B (LP-B), share some similarities but differ in glycosylation patterns and bioactivities.

!Main roles of OP-D in various tissues

生物活性

Ophiopogonin D (OP-D) is a steroidal glycoside derived from Ophiopogon japonicus, a traditional Chinese medicinal herb. It has garnered attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. This article provides a detailed overview of the biological activity of OP-D, supported by recent research findings, data tables, and case studies.

Pharmacological Activities

Ophiopogonin D exhibits a wide range of biological activities that can be categorized as follows:

1. Anti-Inflammatory Effects

- Diabetic Nephropathy : In a study using streptozotocin-induced diabetic nephropathy (DN) rats, OP-D demonstrated significant protective effects on renal function by inhibiting inflammatory responses and oxidative stress. Key metrics included decreased serum creatinine and blood urea nitrogen levels, along with reduced kidney hypertrophy and TGF-β1 levels .

- Colitis Model : OP-D ameliorated colitis in mouse models by inhibiting the NF-κB signaling pathway, highlighting its potential in treating inflammatory bowel diseases .

2. Antioxidant Properties

- OP-D has been shown to reduce oxidative stress in various cell types. For instance, it mitigated H2O2-induced injury in human umbilical vein endothelial cells (HUVECs) by decreasing reactive oxygen species (ROS) production and enhancing the antioxidative capacity of the cells .

3. Cardiovascular Protection

- Research indicates that OP-D protects against doxorubicin-induced cardiomyocyte injury by suppressing endoplasmic reticulum stress and mitochondrial damage. It also regulates multiple signaling pathways to promote cell survival .

4. Anti-Cancer Activity

- OP-D has shown promise as an anti-cancer agent. In studies on human laryngeal carcinoma cells, it induced apoptosis and inhibited cell growth through the activation of caspases and modulation of cell cycle proteins like cyclin B1 . Furthermore, it inhibited the proliferation of MCF-7 breast cancer cells and caused G(2)/M phase arrest .

The mechanisms underlying the biological activities of OP-D are complex and involve multiple signaling pathways:

- NF-κB Pathway : OP-D's inhibition of the NF-κB pathway plays a crucial role in its anti-inflammatory effects.

- AMPK Pathway : In lung epithelial cells exposed to PM2.5, OP-D reduced inflammation via AMPK/NF-κB signaling modulation .

- Mitochondrial Dynamics : OP-D regulates mitochondrial function, which is critical for its cardioprotective effects .

Data Summary

The following table summarizes key findings from recent studies on the biological activities of Ophiopogonin D:

| Activity | Model/Study Type | Key Findings |

|---|---|---|

| Anti-inflammatory | STZ-induced DN rats | Reduced serum creatinine and inflammatory markers |

| Antioxidant | HUVECs | Decreased ROS production; improved antioxidative capacity |

| Cardioprotective | Doxorubicin-induced cardiomyocytes | Suppressed ER stress; enhanced cell survival |

| Anti-cancer | Human laryngeal carcinoma cells | Induced apoptosis; inhibited cell proliferation |

| Colitis treatment | Mouse colitis model | Ameliorated symptoms via NF-κB inhibition |

Case Studies

Recent studies have provided insights into the therapeutic potential of OP-D:

- Diabetic Nephropathy : A study published in 2020 demonstrated that OP-D significantly improved renal function in diabetic rats by reducing oxidative stress and inflammation .

- Atopic Dermatitis : In models of atopic dermatitis, OP-D exhibited anti-inflammatory effects, suggesting its utility in treating skin conditions characterized by inflammation .

- Non-Alcoholic Fatty Liver Disease (NAFLD) : A 2023 study showed that OP-D could ameliorate NAFLD in high-fat diet-induced obese mice by regulating lipid metabolism and exerting antioxidant effects .

特性

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H70O16/c1-19-8-13-44(54-17-19)20(2)30-28(60-44)15-26-24-7-6-22-14-23(9-11-42(22,4)25(24)10-12-43(26,30)5)56-41-38(59-40-36(52)34(50)31(47)21(3)55-40)37(33(49)29(16-45)57-41)58-39-35(51)32(48)27(46)18-53-39/h6,19-21,23-41,45-52H,7-18H2,1-5H3/t19-,20+,21+,23+,24-,25+,26+,27-,28+,29-,30+,31+,32+,33-,34-,35-,36-,37+,38-,39+,40+,41-,42+,43+,44-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQYACEDUQHWXQZ-QOYNBSPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H70O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701316978 | |

| Record name | Ophiopogonin D' | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

855.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65604-80-0 | |

| Record name | Ophiopogonin D' | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65604-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ophiopogonin D' | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the molecular formula and weight of Ophiopogonin D'?

A1: Ophiopogonin D' has the molecular formula C45H74O12 and a molecular weight of 807.04 g/mol. []

Q2: Are there any spectroscopic data available for Ophiopogonin D'?

A2: Yes, studies have used 2D NMR techniques, including COSY, HMQC, and HMBC, to assign carbon and proton signals, characterizing its structure. []

Q3: How does Ophiopogonin D' exert its anti-tumor effects?

A3: Research indicates that Ophiopogonin D' induces necroptosis in androgen-dependent prostate cancer cells. This process is mediated by the activation of receptor-interacting serine/threonine-protein kinase 1 (RIPK1) and mixed lineage kinase domain-like protein (MLKL). [, ]

Q4: Does Ophiopogonin D' interact with other signaling pathways?

A4: Yes, in addition to necroptosis, Ophiopogonin D' has been shown to regulate the expression levels of Fas ligand, androgen receptor, and prostate-specific antigen in a RIPK1-dependent manner. [] Studies also suggest involvement in the IL6/STAT3 pathway, contributing to its anti-inflammatory effects in acute pancreatitis models. [, ]

Q5: Does Ophiopogonin D' offer any cardiovascular benefits?

A5: Research suggests Ophiopogonin D' can increase SERCA2a interaction with phospholamban by promoting CYP2J3 upregulation, potentially contributing to improved calcium handling in cardiomyocytes. [] It also shows protective effects against doxorubicin-induced autophagic cardiomyocyte injury by reducing mitochondrial damage and ROS generation. []

Q6: Are there any studies exploring the impact of Ophiopogonin D' on gut microbiota?

A6: Yes, in high-fat diet-induced metabolic syndrome mouse models, Ophiopogonin D' administration led to changes in gut microbiota composition, specifically a decrease in the Firmicutes-to-Bacteroidetes ratio, suggesting a potential role in modulating gut dysbiosis. [] Further studies in ApoE knockout mice indicated its ability to alter gut microbiota composition and fecal metabolites, contributing to its atheroprotective effects. []

Q7: How is Ophiopogonin D' metabolized in the body?

A7: While detailed pharmacokinetic data is limited in the provided research, a study utilizing LC-MS/MS successfully quantified Ophiopogonin D' in rat serum following the administration of Shengmai injection, suggesting its absorption into systemic circulation. []

Q8: What analytical methods are used to quantify Ophiopogonin D'?

A8: High-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) is a common method for quantifying Ophiopogonin D' in various matrices, including plant extracts and pharmaceutical preparations. [, , , , , ] Additionally, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been employed for simultaneous quantification of Ophiopogonin D' and other constituents in complex mixtures. [, ]

Q9: Are there any specific challenges associated with the analysis of Ophiopogonin D'?

A9: Analysis of saponins like Ophiopogonin D' can be challenging due to their complex structures and diverse polarities. Studies have used techniques like high-performance thin-layer chromatography (HPTLC) in conjunction with 1H NMR to overcome these challenges and improve the identification and quantification of Ophiopogonin D' in plant materials. []

Q10: Is there any information available on the safety and toxicology of Ophiopogonin D'?

A10: While the provided research focuses on its therapeutic potential, a study highlighted potential hemolytic effects of Ophiopogonin D' in vivo using global metabolomic and lipidomic analysis. [] This underscores the need for further investigation into its safety profile and potential toxicity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。